molecular formula C14H19ClN2O3S B2511513 3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1235093-31-8

3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2511513
CAS No.: 1235093-31-8
M. Wt: 330.83
InChI Key: OQEPQLPNJKCXNM-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro group and a methanesulfonylpiperidinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This involves the reaction of piperidine with methanesulfonyl chloride under basic conditions to yield 1-methanesulfonylpiperidine.

    Benzamide Formation: The next step involves the reaction of 3-chlorobenzoyl chloride with the piperidine derivative in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonylpiperidinyl moiety is particularly noteworthy, as it can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEPQLPNJKCXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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